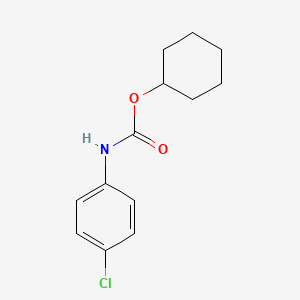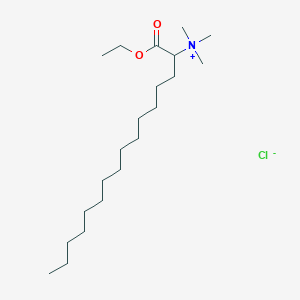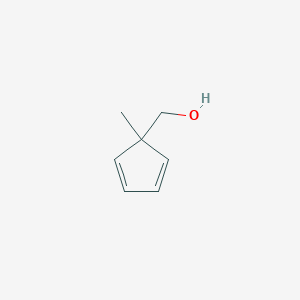
(1-Methylcyclopenta-2,4-dien-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylcyclopenta-2,4-dien-1-yl)methanol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentadiene, featuring a methyl group and a hydroxyl group attached to the cyclopentadiene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopenta-2,4-dien-1-yl)methanol typically involves the reaction of cyclopentadiene with formaldehyde and a methylating agent. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with formaldehyde to form a cycloadduct, which is then methylated to yield the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.
化学反应分析
Types of Reactions: (1-Methylcyclopenta-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (1-Methylcyclopenta-2,4-dien-1-yl)ketone or (1-Methylcyclopenta-2,4-dien-1-yl)aldehyde.
Reduction: Formation of (1-Methylcyclopentanol).
Substitution: Formation of various substituted cyclopentadiene derivatives.
科学研究应用
Chemistry: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (1-Methylcyclopenta-2,4-dien-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentadiene ring provides a stable framework that can undergo various chemical modifications, allowing for the fine-tuning of its properties.
相似化合物的比较
Cyclopentadiene: The parent compound, lacking the methyl and hydroxyl groups.
(1-Methylcyclopentadiene): Similar structure but without the hydroxyl group.
(1-Hydroxycyclopentadiene): Similar structure but without the methyl group.
Uniqueness: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is unique due to the presence of both a methyl and a hydroxyl group on the cyclopentadiene ring
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
(1-methylcyclopenta-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C7H10O/c1-7(6-8)4-2-3-5-7/h2-5,8H,6H2,1H3 |
InChI 键 |
FLSYQUNFNUUGPL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



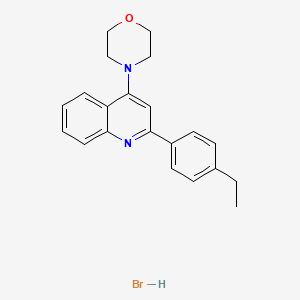
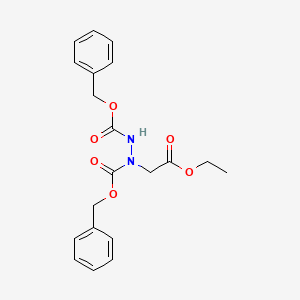
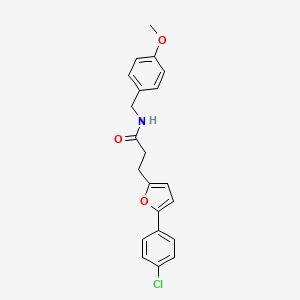

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)
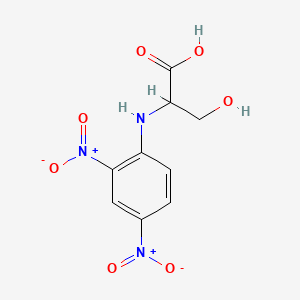

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)
